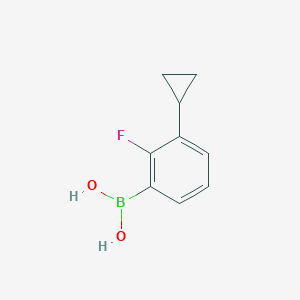

3-Cyclopropyl-2-fluorophenylboronic acid

描述

Overview of Arylboronic Acids in Modern Chemical Synthesis and Catalysis

Arylboronic acids represent a cornerstone class of reagents in contemporary organic synthesis, prized for their versatility, stability, and functional group tolerance. wikipedia.orgresearchgate.net These organoboron compounds are widely utilized as key building blocks and intermediates for the construction of complex molecular architectures. nih.gov Their most prominent application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. researchgate.netnih.gov This reaction has become indispensable in academic and industrial laboratories for synthesizing biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Beyond the celebrated Suzuki-Miyaura reaction, the utility of arylboronic acids extends to a wide array of other transformations. They participate in the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, through Chan-Lam coupling reactions. nih.gov Furthermore, they can be employed in rhodium-catalyzed conjugate additions, electrophilic ipso-substitutions, and multicomponent reactions. x-mol.net The boronic acid moiety, -B(OH)₂, is generally stable to air and moisture, making these compounds easier and safer to handle compared to many other organometallic reagents. wikipedia.org This stability, combined with their generally low toxicity, has cemented their status as indispensable tools in the synthetic chemist's repertoire. nih.gov Recent research has also uncovered novel reactivity pathways, demonstrating that arylboronic acids can serve as aryl radical precursors under oxidative conditions, further broadening their synthetic applications. rsc.org

Significance of Ortho-Substituted Phenylboronic Acids in Contemporary Organic Transformations

The strategic placement of substituents on the phenyl ring of a boronic acid can profoundly influence its physical properties and chemical reactivity. Ortho-substituted phenylboronic acids are of particular interest due to the proximity of the substituent to the reactive boronic acid group. researchgate.net This steric and electronic interplay gives rise to unique chemical behaviors not observed in their meta- and para-substituted counterparts. researchgate.net

Substituents at the ortho position can exert significant steric hindrance, which can influence the rotational barrier of the C-B bond and the preferred conformation of the -B(OH)₂ group. nih.gov This steric crowding can impact the efficiency and selectivity of cross-coupling reactions. Electronically, ortho-substituents can modulate the Lewis acidity of the boron atom. rsc.org For instance, electron-withdrawing groups, such as a fluorine atom, can increase the acidity of the boronic acid. researchgate.net

A key feature of many ortho-substituted phenylboronic acids is their capacity to form intramolecular hydrogen bonds between the substituent and one of the hydroxyl groups of the boronic acid moiety. researchgate.net This interaction can stabilize specific conformers and alter the compound's reactivity profile and solid-state structure. researchgate.net These unique attributes make ortho-substituted phenylboronic acids valuable reagents for controlling regioselectivity and stereoselectivity in organic transformations and for designing molecules with specific three-dimensional structures.

Research Rationale and Objectives for Investigating 3-Cyclopropyl-2-fluorophenylboronic Acid

The investigation into this compound is driven by the desire to create a novel, multifunctional building block that combines the distinct advantages of its constituent chemical motifs for applications in medicinal chemistry and materials science.

The cyclopropyl (B3062369) group is an increasingly important substituent in drug discovery. audreyli.combohrium.com Its small size, rigid conformation, and unique electronic properties—behaving like an unsaturated system in some contexts—allow it to serve as a "bioisostere" for other groups, such as phenyl rings or double bonds. unl.pt The introduction of a cyclopropyl ring can enhance metabolic stability, improve binding potency by locking a molecule into a bioactive conformation, and modulate lipophilicity and aqueous solubility. bohrium.comunl.pt

The ortho-fluoro substituent provides another layer of control over the molecule's properties. Fluorine's high electronegativity can alter the electronic environment of the boronic acid, influencing its reactivity in cross-coupling reactions. researchgate.net Furthermore, the ortho-fluoro group can engage in specific, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a biological target, potentially enhancing binding affinity and selectivity.

Therefore, the primary research objective is to synthesize and characterize this compound and to explore its utility as a versatile building block. The rationale is that this compound will enable the efficient, single-step introduction of the valuable 3-cyclopropyl-2-fluorophenyl moiety into a wide range of molecular scaffolds via established cross-coupling methodologies, thereby facilitating the rapid development of new chemical entities with potentially superior pharmacological or material properties.

Scope of Academic Inquiry and Theoretical Frameworks

The academic inquiry into this compound encompasses its synthesis, structural characterization, and application in synthetic organic chemistry. The scope includes:

Developing efficient and scalable synthetic routes to the target compound.

Characterizing its structural and electronic properties using analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Evaluating its reactivity and scope in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with various aryl and heteroaryl halides. nih.govresearchgate.netnih.gov

Utilizing the compound as a key intermediate in the synthesis of complex target molecules, particularly those with potential biological activity.

The theoretical frameworks underpinning this research are drawn from several areas of chemistry. Physical organic chemistry provides the principles to understand how the electronic effects of the fluorine atom and the steric and electronic properties of the cyclopropyl group influence the reactivity of the boronic acid. researchgate.netunl.ptOrganometallic chemistry and catalysis theory are central to understanding the mechanism of the Suzuki-Miyaura reaction, including the roles of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. nih.govresearchgate.net Finally, principles of medicinal chemistry and drug design guide the selection of target molecules to be synthesized using this building block, leveraging its potential to enhance metabolic stability, binding affinity, and other pharmacologically relevant properties. bohrium.comunl.pt

Compound Properties and Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1801916-30-2 chemscene.com |

| Molecular Formula | C₉H₁₀BFO₂ chemscene.com |

| Molecular Weight | 179.98 g/mol chemscene.com |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

属性

IUPAC Name |

(3-cyclopropyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUQOWZPVIAOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C2CC2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 2 Fluorophenylboronic Acid

Strategic Approaches for C-B Bond Formation in Substituted Arenes

The introduction of a boronic acid moiety onto a substituted benzene (B151609) ring is a cornerstone of modern organic synthesis. For a complex target like 3-cyclopropyl-2-fluorophenylboronic acid, several strategic approaches can be considered, each with distinct advantages and challenges related to efficiency and regiochemical control.

Direct C-H borylation is an atom-economical method that converts a carbon-hydrogen bond directly into a carbon-boron bond, typically using an iridium or rhodium catalyst. rsc.orgnih.gov The regioselectivity of these reactions is primarily governed by steric factors, with the boryl group generally being introduced at the least hindered position. researchgate.net

In the context of synthesizing this compound from a 1-cyclopropyl-2-fluorobenzene (B3320722) precursor, this method faces significant regioselectivity challenges. The iridium catalyst would likely favor borylation at the C-6 position due to the steric bulk of the adjacent cyclopropyl (B3062369) group, or potentially the C-4 or C-5 positions, rather than the sterically hindered C-3 position located between the two existing substituents. Therefore, while powerful for simpler substrates, direct C-H borylation is not a straightforward approach for obtaining the desired 3-substituted isomer.

The most prevalent and reliable method for synthesizing arylboronic acids is the transition-metal-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent. rsc.orgnih.gov The Miyaura borylation, which typically employs a palladium catalyst, is a benchmark reaction in this class. nih.govacsgcipr.org This strategy offers excellent regiochemical control, as the position of the boryl group is dictated by the initial position of the halide on the aromatic precursor.

For the synthesis of this compound, the key precursor would be a 1-halo-3-cyclopropyl-2-fluorobenzene (e.g., 1-bromo-3-cyclopropyl-2-fluorobenzene). The reaction involves the palladium-catalyzed coupling of this precursor with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net Nickel and copper catalysts have also been developed as effective, and often more economical, alternatives to palladium. rsc.orgresearchgate.net The choice of ligand is crucial for an efficient catalytic cycle, with bulky, electron-rich phosphines and N-heterocyclic carbenes being particularly effective for challenging substrates. rsc.orgresearchgate.net

A comparative overview of common catalytic systems is presented below.

| Catalyst System | Typical Precursor | Boron Source | Key Advantages | Common Ligands |

|---|---|---|---|---|

| Palladium-based | Aryl Bromides, Chlorides, Triflates | Bis(pinacolato)diboron (B₂pin₂) | High functional group tolerance, broad substrate scope, well-established. acsgcipr.org | XPhos, SPhos, RuPhos, dppf |

| Nickel-based | Aryl Chlorides, Mesylates, Sulfamates | Bis(pinacolato)diboron (B₂pin₂) | Cost-effective, effective for less reactive aryl chlorides. researchgate.net | PCy₃, IPr, SIMes |

| Iridium-based | Unactivated Arenes (C-H bonds) | Bis(pinacolato)diboron (B₂pin₂) | Direct C-H functionalization, atom economy. researchgate.net | dtbpy, bipyridine derivatives |

This classical approach involves a two-step process: first, the formation of a nucleophilic organometallic intermediate (an organolithium or Grignard reagent) from an aryl halide, followed by quenching with an electrophilic boron source, such as a trialkyl borate (B1201080). nih.govorganic-chemistry.org The reaction is highly regioselective, as the C-B bond forms at the exact position where the C-metal bond was generated.

To synthesize this compound via this route, one would start with 1-bromo- or 1-iodo-3-cyclopropyl-2-fluorobenzene. This precursor would undergo a halogen-metal exchange, typically using n-butyllithium or isopropylmagnesium chloride at very low temperatures (-78 °C) to generate the corresponding aryllithium or Grignard reagent. google.com This highly reactive intermediate is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the final boronic acid. google.comgoogle.com A primary challenge of this method is the need for strictly anhydrous conditions and cryogenic temperatures to prevent side reactions. google.com

Synthesis and Functionalization of Halogenated 3-Cyclopropyl-2-fluorobenzene Precursors

The success of transition-metal-catalyzed and organometallic approaches hinges on the availability of a regiochemically pure halogenated precursor. The synthesis of 1-halo-3-cyclopropyl-2-fluorobenzene is a multi-step process that requires careful planning. A potential synthetic route could begin with a commercially available dihalo-fluorobenzene. For instance, selective functionalization via directed ortho-metalation or a Suzuki coupling to introduce the cyclopropyl group, followed by another regioselective halogenation, could furnish the desired precursor. The synthesis of cyclopropyl groups themselves can be achieved through various methods, including the Simmons-Smith or Corey-Chaykovsky cyclopropanation of an appropriate alkene. nih.gov

Regioselective Synthesis of the 3-Cyclopropyl-2-fluorophenyl Moiety

Achieving the specific 1,2,3-substitution pattern of the target molecule is the principal synthetic challenge. The regioselectivity is fundamentally established during the synthesis of the aromatic core. As discussed, direct C-H borylation of 1-cyclopropyl-2-fluorobenzene is unlikely to yield the desired 3-isomer due to steric and electronic effects. researchgate.net Therefore, the most viable strategies are those where the regiochemistry is pre-determined by the placement of a halogen atom on the aromatic ring. The synthesis of the 1-halo-3-cyclopropyl-2-fluorobenzene precursor is thus the key regiochemistry-determining stage of the entire sequence. Strategies like directed ortho-metalation, where a functional group directs a metalating agent to an adjacent position, can be powerful tools for constructing such highly substituted aromatic systems.

Optimization of Reaction Parameters for Yield and Purity of this compound

Once a suitable halogenated precursor is obtained, optimizing the borylation reaction is critical for maximizing yield and purity while minimizing side products, such as dehalogenated starting material or homo-coupled biaryls. The Miyaura borylation is often the focus of such optimization efforts. nih.gov Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

A systematic approach to optimization, focusing on a hypothetical palladium-catalyzed borylation of 1-bromo-3-cyclopropyl-2-fluorobenzene, is outlined in the table below.

| Parameter | Variables | Impact on Reaction | Optimization Goal |

|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, SPhos, RuPhos | Affects the rates of oxidative addition and reductive elimination; sterically bulky, electron-rich ligands often improve efficiency for hindered substrates. researchgate.net | Identify a combination that provides high conversion at a low catalyst loading. |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Crucial for the transmetalation step; base strength and solubility can significantly influence reaction rate and yield. nih.gov | Select a base that facilitates efficient borylation without promoting side reactions like proto-deborylation. |

| Solvent | Dioxane, Toluene, THF, DMF | Solvent polarity and coordinating ability can affect catalyst solubility, stability, and overall reaction kinetics. | Find a solvent that fully solubilizes reagents and promotes a clean, efficient reaction. |

| Temperature | Typically 80-110 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or increased side product formation. | Determine the lowest temperature that achieves complete conversion in a reasonable timeframe. |

| Reagent Stoichiometry | Ratio of B₂pin₂ and base to aryl halide | Using a slight excess of the diboron reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. | Use the minimum excess of reagents necessary for full conversion to simplify purification. |

Careful control over these parameters is essential to develop a robust and scalable process for the synthesis of high-purity this compound. nih.govresearchgate.net

Sustainable and Green Chemistry Innovations in Boronic Acid Synthesis

The synthesis of arylboronic acids, including this compound, has traditionally relied on methods that often involve harsh reagents, significant solvent waste, and multi-step processes. However, the principles of green and sustainable chemistry are driving innovations to develop more environmentally benign and efficient synthetic routes. These advanced methodologies focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key areas of innovation include mechanochemistry, photocatalysis, and metal-free synthesis, which offer promising alternatives to conventional approaches.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a significant advancement in the solvent-free synthesis of boronic acid derivatives. This technique, often performed in a ball mill, can lead to reduced reaction times, lower energy consumption, and the elimination of bulk solvent usage, thereby minimizing waste generation.

Research into the mechanochemical synthesis of fluorinated pyrazolones has demonstrated the feasibility of conducting multi-step reactions in a solventless or solvent-minimized environment. nih.govd-nb.info This approach considers the physical form of reactants and the compatibility of any grinding auxiliaries to achieve high yields. While not directly applied to this compound, the principles can be extrapolated. For instance, a one-pot, two-step mechanochemical procedure could potentially be developed for the synthesis of fluorinated arylboronic acids, offering a greener alternative to traditional solution-based methods. nih.govd-nb.info

Table 1: Comparison of Mechanochemical vs. Traditional Synthesis for a Model Fluorinated Heterocycle

| Parameter | Mechanochemical Synthesis | Traditional Solution-Based Synthesis |

| Solvent | None or minimal auxiliary | Typically organic solvents (e.g., Toluene, THF) |

| Reaction Time | Minutes to hours | Hours to days |

| Energy Input | Mechanical grinding | Heating or cooling |

| Waste Generation | Minimal | Significant solvent and reagent waste |

| Yield | Moderate to excellent | Variable |

This table illustrates the potential advantages of mechanochemistry based on analogous reactions.

Photocatalytic Borylation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the formation of carbon-boron bonds. This methodology utilizes light energy to drive chemical reactions, often at ambient temperature and pressure, thereby reducing the energy footprint of the synthesis.

Photoinduced, transition-metal-free borylation of aryl halides offers a green pathway to arylboronic esters. rsc.org These reactions can be performed in aqueous phases, further enhancing their environmental credentials. rsc.org The process is typically characterized by its operational simplicity, scalability, and broad substrate compatibility. rsc.org For a substrate like 1-cyclopropyl-2-fluorobenzene, a precursor to the target molecule, a photocatalytic approach could involve the use of a suitable photosensitizer and a boron source like bis(pinacolato)diboron (B2pin2) under visible light irradiation.

Recent studies have shown the efficacy of photoinduced borylation of aryl halides using phenol (B47542) derivatives as halogen-bonding promoters, eliminating the need for a photoredox catalyst. chemrxiv.orgresearchgate.net This method is highly chemoselective and tolerates a wide range of functional groups. chemrxiv.org

Table 2: Key Features of Photocatalytic Borylation of Aryl Halides

| Feature | Description |

| Energy Source | Visible light (e.g., blue or purple LEDs) |

| Catalyst | Organic photosensitizers or catalyst-free systems |

| Solvent | Often green solvents like water or DMSO |

| Temperature | Typically room temperature |

| Advantages | Mild reaction conditions, high functional group tolerance, potential for metal-free synthesis |

This table summarizes the general characteristics of photocatalytic borylation reactions.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation represents a highly atom-economical approach to the synthesis of arylboronic acids. This method allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, avoiding the need for pre-functionalized starting materials like aryl halides. This strategy significantly shortens synthetic sequences and reduces waste.

The development of bulky Lewis acids in conjunction with iridium catalysts has enabled improved para-selective C-H borylation of anisole (B1667542) derivatives, demonstrating the potential for high regioselectivity. mdpi.com For a molecule like 1-cyclopropyl-2-fluorobenzene, iridium-catalyzed C-H borylation could theoretically lead to the direct formation of this compound, although controlling the regioselectivity would be a key challenge. The reaction often proceeds at milder temperatures and can exhibit moderate to good site-selectivity depending on the substrate and ligand used. mdpi.com

Table 3: Representative Conditions for Iridium-Catalyzed C-H Borylation

| Parameter | Typical Conditions |

| Catalyst | [Ir(OMe)(COD)]2 with a bipyridine-type ligand |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Hydrocarbon solvents (e.g., hexane, cyclohexane) |

| Temperature | Room temperature to moderate heating |

| Key Advantage | High atom economy through direct C-H functionalization |

This table provides a general overview of conditions used in iridium-catalyzed C-H borylation reactions.

Metal-Free Borylation

The development of metal-free synthetic methods is a cornerstone of green chemistry, as it eliminates the potential for toxic metal contamination in the final product and reduces the environmental impact associated with metal extraction and disposal.

Metal-free C-H borylation of arenes and heteroarenes has been achieved using electrophilic boron reagents. nih.gov These reactions can be directed by certain functional groups on the substrate to achieve high regioselectivity. nih.gov For instance, a directing group could be temporarily installed on a precursor to guide the borylation to the desired position before being removed.

Furthermore, photoinduced, metal-free borylation of aryl halides has been successfully demonstrated. rsc.org This approach utilizes an in situ formed donor-acceptor complex to facilitate the reaction under visible light, offering a mild and operationally simple route to arylboronic acids. rsc.org

Table 4: Comparison of Borylation Strategies

| Method | Key Green Chemistry Principle | Common Substrates |

| Mechanochemistry | Prevention of waste (solvent-free) | Solid or liquid reagents |

| Photocatalysis | Energy efficiency (visible light) | Aryl halides, arenes |

| Ir-Catalyzed C-H Borylation | Atom economy | Arenes, heteroarenes |

| Metal-Free Borylation | Designing safer chemicals | Arenes, heteroarenes, aryl halides |

This table highlights the alignment of different sustainable synthesis methods with the principles of green chemistry.

Elucidation of Reactivity and Mechanistic Pathways of 3 Cyclopropyl 2 Fluorophenylboronic Acid

Fundamental Reactivity Patterns of Ortho-Substituted Arylboronic Acids

Arylboronic acids bearing substituents at the ortho position to the boronic acid moiety exhibit distinct reactivity patterns compared to their meta- or para-substituted counterparts, primarily due to steric and electronic influences. The presence of a group adjacent to the reaction center introduces significant steric hindrance, which can impede the approach of the boronic acid to the metal center of the catalyst during the critical transmetalation step of cross-coupling reactions. This steric clash often results in slower reaction rates, necessitating higher catalyst loadings, more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), or elevated reaction temperatures to achieve satisfactory yields.

Furthermore, ortho-substituents can lead to unique selectivity profiles. In reactions with polyhalogenated substrates, the steric bulk of an ortho-substituent can direct the coupling to a less hindered position. beilstein-journals.orgbeilstein-journals.orgnih.gov In certain cases, the ortho-substituent may possess a coordinating heteroatom (e.g., methoxy), which can chelate to the metal catalyst, influencing the reaction mechanism and potentially accelerating the coupling through a favorable transition state geometry. beilstein-journals.orgnih.gov This contrasts with non-coordinating ortho-substituents like halogens. nih.gov A significant consequence of ortho-substitution is the potential for atropisomerism, where restricted rotation around the newly formed aryl-aryl single bond leads to axially chiral biaryl products. nih.govnih.gov The synthesis of ortho-substituted arylboronic acids and their esters has been a subject of interest, with methods developed for their preparation via directed ortho-metalation and in situ trapping. organic-chemistry.orgacs.org

Influence of Cyclopropyl (B3062369) and Fluoro Substituents on Electronic and Steric Properties and Their Impact on Reactivity

The reactivity of 3-cyclopropyl-2-fluorophenylboronic acid is intricately governed by the combined electronic and steric properties of the ortho-fluoro and meta-cyclopropyl substituents.

The fluoro substituent at the ortho position exerts a powerful influence. Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through a strong negative inductive effect (-I). This electron withdrawal can increase the Lewis acidity of the boronic acid group, potentially affecting its speciation and interaction with the base and catalyst. Sterically, the fluorine atom, though relatively small, adds bulk directly adjacent to the C-B bond, contributing to the steric hindrance that is characteristic of ortho-substituted arylboronic acids. This steric presence can slow down key steps in the catalytic cycle, such as transmetalation.

| Substituent | Position | Key Electronic Effect | Key Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Fluoro | Ortho | Strong Inductive Withdrawal (-I) | Increases steric hindrance at the reaction center | Increases Lewis acidity of boron; slows transmetalation |

| Cyclopropyl | Meta | π-Donation (+M) via Walsh orbitals | Contributes to overall bulk; influences conformation | Increases electron density of the aryl ring; counteracts fluoro group's -I effect |

Detailed Mechanistic Investigations in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a primary application for arylboronic acids, proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The specific substituents on this compound influence each of these steps.

Transmetalation is the step where the organic group is transferred from the boron atom to the metal catalyst (e.g., palladium), and it is often the rate-determining step of the catalytic cycle. youtube.com Two primary pathways are generally considered for this process. nih.gov

Pathway A: Reaction between an activated boronate species (formed by the reaction of the boronic acid with a base) and a palladium(II)-halide complex. nih.gov

Pathway B: Reaction between the neutral boronic acid and a palladium(II)-hydroxo complex. nih.gov

Kinetic studies have shown that the reaction between a palladium-hydroxo complex and a neutral boronic acid can be significantly faster than the reaction between a palladium-halide complex and the corresponding boronate. nih.govacs.org The relative contribution of each pathway depends on the specific reaction conditions, including the base, solvent, and ligands. nih.gov

For this compound, several factors influence the thermodynamics and kinetics of transmetalation:

Electronic Effects : It is generally accepted that electron-rich aryl groups undergo transmetalation more rapidly than electron-deficient ones. reddit.com The π-donating cyclopropyl group in the 3-position would be expected to accelerate this step. However, the strong inductive withdrawal from the ortho-fluoro group counteracts this, making the precise electronic impact complex.

Steric Hindrance : The ortho-fluoro group imposes significant steric hindrance, which can raise the activation energy of the transition state for transmetalation, thereby slowing the rate. This steric effect is often the dominant factor for ortho-substituted arylboronic acids.

Protodeboronation : A key competing kinetic process is base-mediated protodeboronation, where the arylboronic acid is converted to the corresponding arene. nih.gov The rate of this undesired side reaction is highly dependent on pH and the electronic nature of the aryl group. Highly electron-deficient arenes are particularly susceptible to this process. nih.gov

| Factor | Influence on Transmetalation Rate | Relevance to this compound |

|---|---|---|

| Electron-Donating Groups | Generally Accelerates | The meta-cyclopropyl group provides an accelerating effect. reddit.com |

| Electron-Withdrawing Groups | Generally Decelerates | The ortho-fluoro group provides a decelerating effect. |

| Ortho-Steric Hindrance | Strongly Decelerates | The ortho-fluoro group is the dominant factor, slowing the reaction. |

| Base Concentration | Complex; affects boronate formation and catalyst speciation | Optimization is crucial to favor transmetalation over protodeboronation. nih.gov |

Oxidative Addition is the initial step of the catalytic cycle, where an aryl halide (Ar-X) reacts with a low-valent metal complex, typically Pd(0), to form a high-valent Ar-Pd(II)-X species. csbsju.edulibretexts.org The rate of this step is generally faster for more electron-deficient aryl halides and for more electron-rich, less sterically hindered Pd(0) complexes. nih.gov The choice of ligand on the palladium catalyst is critical; bulky, electron-donating ligands promote the formation of highly reactive monoligated Pd(0) species, which undergo oxidative addition more rapidly. nih.gov In most cases, oxidative addition is considered the rate-determining step. rsc.org

Reductive Elimination is the final, product-forming step where the two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. csbsju.edu For this step to occur, the two groups must be in a cis orientation on the metal center. sci-hub.se Reductive elimination is generally favored for electron-deficient ligands and is often faster for more electron-rich aryl groups on the palladium complex. The strong electron-withdrawing nature of certain groups, like trifluoromethyl, can significantly slow down or inhibit reductive elimination. rsc.org In the case of the 3-cyclopropyl-2-fluorophenyl group, its transfer to the palladium center would place a sterically bulky and electronically complex ligand on the metal, which could influence the rate of the subsequent reductive elimination.

Role of Catalyst Systems (e.g., Palladium, Copper, Nickel) in Modulating Reaction Mechanisms

The choice of metal catalyst profoundly affects the mechanism and outcome of cross-coupling reactions with arylboronic acids.

Palladium: Palladium is the most widely used and studied catalyst for Suzuki-Miyaura reactions. researchgate.net The mechanism proceeds via the classic Pd(0)/Pd(II) catalytic cycle. mdpi.com For challenging substrates like this compound, the key to successful coupling lies in the choice of ligand. Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps. nih.gov

Copper: Copper catalysts are used in Chan-Lam and Ullmann-type couplings, often for forming C-N, C-O, and C-S bonds with boronic acids. researchgate.netacs.org The mechanism of copper-catalyzed reactions is distinct from that of palladium and can vary with the specific reaction. Some proposals involve Cu(I)/Cu(III) or Cu(II)/Cu(0) cycles. Mechanistic studies suggest that in some C-N coupling reactions, copper is required for both a deoxygenation step (of a nitroarene partner) and the subsequent C-N bond formation. nih.gov Chelation assistance can play a significant role in directing copper-catalyzed reactions. researchgate.net

Nickel: Nickel catalysts have emerged as a powerful, cost-effective alternative to palladium. oup.comresearchgate.net Nickel can catalyze Suzuki-Miyaura type reactions, often with a similar Ni(0)/Ni(II) mechanistic pathway. rsc.org A key advantage of nickel is its ability to activate less reactive electrophiles, such as aryl chlorides, phenols, and their derivatives. researchgate.net Furthermore, nickel catalysis has proven effective in activating strong C-F bonds, a reaction that is challenging for palladium. beilstein-journals.org For substrates with ortho-substituents, nickel catalysts can sometimes provide complementary or superior reactivity compared to palladium systems. researchgate.netresearchgate.net

| Catalyst System | Typical Catalytic Cycle | Key Advantages | Mechanistic Considerations for Ortho-Substituted Boronic Acids |

|---|---|---|---|

| Palladium | Pd(0) / Pd(II) | Broad scope, high functional group tolerance, well-understood mechanism. researchgate.net | Requires bulky, electron-rich ligands to overcome steric hindrance. nih.gov |

| Copper | Variable (e.g., Cu(I)/Cu(III)) | Low cost, efficient for C-N/C-O bond formation. rsc.org | Mechanism is often substrate-dependent; chelation can be a key factor. nih.govresearchgate.net |

| Nickel | Ni(0) / Ni(II) | Low cost, activates challenging electrophiles (Ar-Cl, Ar-F, Ar-O). researchgate.netbeilstein-journals.org | Can offer complementary reactivity and overcome limitations of Pd systems. researchgate.net |

Stereoelectronic Effects and Conformational Dynamics of the 3-Cyclopropyl-2-fluorophenyl System

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are critical in understanding the behavior of the 3-cyclopropyl-2-fluorophenyl system. wikipedia.org The conformational dynamics are dominated by the steric and electronic interactions of the ortho-fluoro and meta-cyclopropyl groups with the boronic acid function.

Due to significant steric repulsion between the ortho-fluoro group and the boronic acid, the B(OH)2 group is likely forced out of the plane of the aromatic ring. This twisting around the C-B bond alters the conjugation between the boron p-orbital and the aryl π-system, which can impact reactivity.

Furthermore, the relative orientation of the substituents can lead to specific, energetically favored conformations. Key stereoelectronic interactions may include:

Hyperconjugation: An interaction between the filled Walsh orbitals of the cyclopropyl ring and the π* orbitals of the aromatic system, contributing to the group's electron-donating nature. stackexchange.com

Anomeric-type effects: Potential stabilizing interactions between the lone pairs of the fluorine atom (nF) and the antibonding orbital of the adjacent C-B bond (σ*C-B). The geometric requirements for such an interaction would favor specific rotational conformations.

Gauche Effects: Similar to the preference for a gauche conformation in 1,2-difluoroethane (B1293797) due to a stabilizing σC-H → σ*C-F interaction, analogous effects could influence the dihedral angles within the 3-cyclopropyl-2-fluorophenyl system. wikipedia.org

Studies on Protodeboronation and Other Decomposition Pathways

The stability of arylboronic acids is a critical factor in their application in organic synthesis, particularly in cross-coupling reactions. A common decomposition pathway is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The propensity for this reaction is highly dependent on the structure of the boronic acid and the reaction conditions, such as pH. wikipedia.orgresearchgate.net

Research into the protodeboronation of a range of boronic acids, including those with cyclopropyl substituents, has provided significant insights into their stability. ed.ac.uknih.gov These studies have established that cyclopropyl boronic acids are generally robust and exhibit very slow rates of protodeboronation. researchgate.neted.ac.uk This inherent stability is a key feature of compounds like this compound.

Detailed kinetic studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT), have been conducted to understand the mechanistic pathways of protodeboronation across a wide pH range (pH 1-13). ed.ac.uknih.gov A general mechanistic model for the aqueous protodeboronation of boronic acids has been developed, encompassing five primary pathways. The rates of these pathways are significantly influenced by the pH of the medium. ed.ac.uk

For cyclopropyl boronic acids, the rate of protodeboronation is exceptionally low under various pH conditions. researchgate.neted.ac.uk At 70°C and pH 12, the half-life (t₀.₅) for the protodeboronation of cyclopropyl boronic acids has been observed to be greater than one week. ed.ac.uknih.gov This remarkable stability contrasts sharply with other classes of boronic acids, such as certain heteroaromatic boronic acids, which can decompose in a matter of seconds under neutral pH conditions. researchgate.neted.ac.uk

The general findings from these comprehensive studies are summarized in the table below, which contextualizes the expected stability of this compound by comparing the relative stability of different classes of boronic acids.

| Boronic Acid Class | Observed Protodeboronation Rate | Conditions | Reference |

|---|---|---|---|

| Cyclopropyl | Very Slow (t₀.₅ > 1 week) | pH 12, 70°C | ed.ac.uknih.gov |

| Vinyl | Very Slow | - | ed.ac.uk |

| 3- and 4-Pyridyl | Slow (t₀.₅ > 1 week) | pH 12, 70°C | ed.ac.uk |

| 2-Pyridyl | Rapid (t₀.₅ ≈ 25-50 sec) | pH 7, 70°C | ed.ac.uk |

| 5-Thiazolyl | Rapid (t₀.₅ ≈ 25-50 sec) | pH 7, 70°C | ed.ac.uk |

The presence of the ortho-fluoro substituent in this compound can also influence its reactivity and stability. While detailed studies focusing exclusively on this specific molecule's decomposition are not extensively reported in the literature, the general principles derived from studies on 2-fluorophenylboronic acid and its esters can provide some insight. ed.ac.uk For instance, the electronic effects of the fluorine atom can modulate the pKa of the boronic acid, which in turn affects the pH-dependent decomposition rates. ed.ac.uk Nevertheless, the dominant factor for the stability of this compound is the inherent resistance of the cyclopropyl-boron bond to cleavage. ed.ac.uk

Applications of 3 Cyclopropyl 2 Fluorophenylboronic Acid in Advanced Organic Synthesis

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov 3-Cyclopropyl-2-fluorophenylboronic acid, as a substituted arylboronic acid, is a valuable reagent in this context, leveraging the unique electronic and steric properties of its cyclopropyl (B3062369) and fluorine substituents. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or pseudohalide. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substrates under relatively mild conditions, with a high tolerance for various functional groups. nih.govaudreyli.com

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov This reaction enables the direct connection of the 3-cyclopropyl-2-fluorophenyl moiety to other aromatic or heteroaromatic rings.

The synthesis of biaryl compounds via this method is a robust transformation for creating C(sp²)–C(sp²) bonds. nih.govnih.gov The reaction of this compound with various aryl halides (bromides, chlorides) or triflates, catalyzed by a palladium complex, leads to the formation of functionalized biphenyls. researchgate.netresearchgate.net Similarly, coupling with heteroaryl halides provides access to heterobiaryl systems, which are key components in many biologically active molecules. nih.gov The efficiency of these couplings makes this method highly convergent for assembling complex molecular architectures. nih.gov

Detailed Research Findings: Research has demonstrated the successful coupling of cyclopropyl-containing boronic acids with a range of aryl and heteroaryl bromides. audreyli.comresearchgate.net Optimized conditions often employ a palladium catalyst such as Pd(OAc)₂ with a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a base such as K₃PO₄ in a toluene/water solvent system. audreyli.com These conditions have proven effective for coupling with electron-rich, electron-poor, and sterically hindered aromatic systems. nih.govorganic-chemistry.org The reaction is tolerant of numerous functional groups, including ketones, esters, aldehydes, nitriles, and ethers. audreyli.comresearchgate.net For instance, the coupling of cyclopropylboronic acid has been successfully applied to substrates like pyridines, quinolines, and furans, yielding the desired heterobiaryl products in good yields. audreyli.com

The versatility of this compound extends to its ability to couple with a wide spectrum of electrophilic partners under Suzuki-Miyaura conditions.

Aryl and Heteroaryl Halides: Aryl and heteroaryl bromides are common coupling partners, reacting efficiently to form the corresponding biaryl and heterobiaryl products. audreyli.comresearchgate.net While less reactive, aryl and heteroaryl chlorides are also viable substrates, often requiring more sophisticated catalyst systems with electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve high yields. nih.govorganic-chemistry.orgclaremont.eduresearchgate.net The coupling of heteroaryl halides is a particularly important transformation for the pharmaceutical industry. rsc.org

Alkyl Halides and Pseudohalides: While the coupling of arylboronic acids with C(sp³)-hybridized alkyl halides is more challenging than with C(sp²) halides, advancements in catalysis have made these reactions feasible. The unique electronic nature of the cyclopropyl group, which possesses partial unsaturated character, facilitates these transformations compared to other saturated alkyl groups. researchgate.net Pseudohalides, such as triflates (OTf), are also effective electrophiles in these coupling reactions.

The table below summarizes typical electrophiles used in Suzuki-Miyaura reactions with cyclopropyl-functionalized boronic acids.

| Electrophile Type | Example Substrate | Catalyst System (Typical) | Reference |

| Aryl Bromide | Bromobenzene | Pd(OAc)₂ / PCy₃ | audreyli.com |

| Aryl Chloride | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | organic-chemistry.org |

| Heteroaryl Bromide | 2-Bromopyridine | Pd(PPh₃)₄ | audreyli.com |

| Heteroaryl Chloride | 2-Chloroquinoline | Pd(OAc)₂ / n-BuPAd₂ | organic-chemistry.org |

| Vinyl Bromide | (E)-β-Bromostyrene | Pd(OAc)₂ / PCy₃ | audreyli.com |

Selectivity is a critical aspect of complex molecule synthesis, and Suzuki-Miyaura reactions involving this compound can be controlled through various strategies.

Chemoselectivity: The reaction demonstrates excellent chemoselectivity. The palladium catalyst preferentially activates the C-X bond (where X is a halide or triflate) for oxidative addition over other potentially reactive functional groups like ketones, esters, or nitriles, which remain intact during the reaction. audreyli.comresearchgate.net In molecules with multiple different halide atoms (e.g., a bromo and a chloro substituent), selective coupling can often be achieved by tuning the reaction conditions, as the C-Br bond is generally more reactive than the C-Cl bond.

Regioselectivity: In polyhalogenated heteroaromatic substrates, regioselectivity is governed by the electronic and steric environment of each halogen. rsc.org The choice of catalyst, ligand, and reaction conditions can influence which site reacts preferentially, allowing for controlled, stepwise functionalization.

Stereoselectivity: The cyclopropyl group in this compound is achiral. However, in reactions involving substituted, chiral cyclopropylboron reagents, the Suzuki-Miyaura coupling proceeds with high stereospecificity. nih.gov Studies on enantioenriched cyclopropylboron derivatives have shown that the transmetallation step occurs with retention of configuration. nih.gov This stereoretentive nature is crucial for transferring chirality from the boronic acid starting material to the final product, enabling the synthesis of enantiomerically pure cyclopropane-containing molecules. nih.gov

Participation in Other Catalytic Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, the organoboron functionality of this compound allows it to participate in several other important cross-coupling reactions.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N and C-O bonds. organic-chemistry.orgwikipedia.org It involves the coupling of a boronic acid with an amine or alcohol. wikipedia.org Cyclopropylboronic acid and its derivatives, such as potassium cyclopropyl trifluoroborate, have been successfully employed in Chan-Lam reactions for the N-cyclopropylation of anilines and other amines, as well as the O-cyclopropylation of phenols. nih.govresearchgate.net These reactions are advantageous as they can often be performed at room temperature and are open to the air. wikipedia.org

Petasis Reaction: The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org While the traditional Petasis reaction is most efficient with vinyl and arylboronic acids, the development of new protocols, including photoredox-catalyzed methods, has expanded the scope to include alkylboron reagents. nih.govnih.gov This opens the possibility for this compound to be used in such transformations for the rapid assembly of complex amine structures. sci-hub.se

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide. While this compound is not a direct participant, it is closely related to the reagents used in this methodology. For example, cyclopropylzinc bromide, which can be prepared from cyclopropyl bromide, is an effective nucleophile in Negishi couplings with aryl and heteroaryl halides to form cyclopropylarenes. researchgate.net This highlights the utility of the cyclopropyl moiety in various cross-coupling contexts.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. Although less common than Suzuki-Miyaura due to the toxicity of tin reagents, it is a powerful C-C bond-forming reaction. Organoboron compounds like this compound can be converted to the corresponding organostannanes if needed, which can then participate in Stille couplings.

Application in C-H Activation and Direct Arylation Strategies

Modern synthetic chemistry has increasingly focused on C-H activation as a means to form C-C bonds directly, avoiding the need for pre-functionalized starting materials. nih.gov Organoboron reagents are valuable partners in these transformations. Palladium-catalyzed C-H activation/C-C coupling reactions allow for the direct functionalization of a C-H bond with an organometallic reagent.

In this context, this compound can serve as the nucleophilic coupling partner. For example, enantioselective Pd(II)-catalyzed C-H activation of other cyclopropane-containing molecules has been achieved using arylboron reagents as the coupling partner. nih.gov This strategy provides a novel and efficient route to construct complex, substituted cyclopropane (B1198618) structures. The directing-group-assisted C-H arylation of a substrate with this compound would install the 3-cyclopropyl-2-fluorophenyl group at a specific C-H bond, offering a highly step-economical approach to elaborate molecular scaffolds.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.gov

As mentioned previously, the Petasis reaction is a prominent example of an MCR where this compound could be a key building block. wikipedia.orgsci-hub.se The ability to combine an amine, an aldehyde, and the boronic acid in one pot to generate highly functionalized α-amino acid derivatives or other complex amines is a significant advantage in diversity-oriented synthesis and drug discovery. nih.govnih.gov The development of photoredox-catalyzed versions of the Petasis reaction has further broadened the scope of accessible structures. nih.gov

While specific examples of this compound in complex cascade processes are not widely documented, its role in fundamental bond-forming reactions like Suzuki-Miyaura coupling makes it an essential component for sequences where the initial cross-coupled product undergoes subsequent intramolecular cyclization or further functionalization in a one-pot fashion.

Strategic Role in the Assembly of Complex Organic Molecules and Scaffolds

The unique structural features of this compound, namely the presence of a strained cyclopropyl ring and an ortho-fluorine atom on the phenylboronic acid scaffold, impart distinct reactivity and conformational properties. These characteristics are strategically leveraged in the synthesis of complex organic molecules, particularly in the construction of novel scaffolds for medicinal chemistry and materials science.

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates. The 3-cyclopropyl-2-fluorophenyl moiety can be introduced into a target molecule to modulate its steric and electronic properties. The cyclopropyl group, with its sp2-hybridized character, can influence the conformation of the resulting biaryl structure, while the ortho-fluorine atom can participate in hydrogen bonding and alter the molecule's metabolic stability and binding affinity to biological targets.

While specific, publicly available research detailing the synthesis of numerous complex molecules using this compound is limited, its utility can be inferred from the broader application of substituted phenylboronic acids in drug discovery. The incorporation of this specific building block is anticipated in the synthesis of inhibitors for various enzymes and receptors where the unique combination of the cyclopropyl and fluoro-substituted phenyl ring can lead to enhanced potency and selectivity.

Table 1: Potential Applications of this compound in the Synthesis of Bioactive Scaffolds

| Target Scaffold Class | Rationale for Incorporation | Potential Therapeutic Area |

| Substituted Biphenyls | Introduction of conformational rigidity and altered metabolic profile. | Oncology, Inflammation |

| Heteroaromatic-Aryl Compounds | Modulation of electronic properties and protein-ligand interactions. | Infectious Diseases, Neuroscience |

| Polycyclic Aromatic Systems | Construction of novel three-dimensional molecular frameworks. | Materials Science, Agrochemicals |

Exploration in Asymmetric Synthesis and Chiral Induction

The development of stereoselective reactions is a cornerstone of modern synthetic chemistry, enabling the preparation of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. The potential of this compound in the realm of asymmetric synthesis and chiral induction is an area of growing interest, although specific examples remain scarce in peer-reviewed literature.

The inherent chirality of certain boronic acid derivatives, or their use in conjunction with chiral ligands, can facilitate enantioselective transformations. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands or catalysts. The ortho-fluorine atom and the adjacent cyclopropyl group could play a crucial role in creating a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Furthermore, the development of enantioselective Suzuki-Miyaura cross-coupling reactions is an active area of research. In such reactions, a chiral palladium catalyst can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the formation of a single enantiomer of the product. The electronic and steric properties of this compound could influence the efficiency and selectivity of such transformations.

Table 2: Hypothetical Roles of this compound Derivatives in Asymmetric Synthesis

| Application Area | Proposed Role of the Boronic Acid Derivative | Desired Outcome |

| Chiral Ligand Synthesis | Serves as a scaffold for the introduction of chiral auxiliaries. | High enantioselectivity in metal-catalyzed reactions. |

| Asymmetric Catalysis | Precursor to a chiral Lewis acid or Brønsted acid catalyst. | Enantioselective carbon-carbon or carbon-heteroatom bond formation. |

| Chiral Resolution | Forms diastereomeric complexes with chiral resolving agents. | Separation of enantiomers of a racemic mixture. |

Synthesis and Applications of Derivatives and Analogues of 3 Cyclopropyl 2 Fluorophenylboronic Acid

Synthesis of Boronate Esters, Anhydrides, and Trifluoroborate Salts

The conversion of 3-cyclopropyl-2-fluorophenylboronic acid into its more stable and synthetically versatile derivatives, such as boronate esters, anhydrides, and trifluoroborate salts, is a critical step for its application in various chemical reactions. These derivatives often exhibit improved handling characteristics and modified reactivity compared to the parent boronic acid.

Boronate Esters: The most common derivatives are the boronate esters, particularly the pinacol (B44631) ester. The synthesis of 2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of this compound, is typically achieved through a condensation reaction between the boronic acid and pinacol. This reaction is often carried out in an organic solvent and may be facilitated by a dehydrating agent to drive the equilibrium towards the ester.

An alternative approach involves the direct borylation of a suitable aryl precursor. For instance, the palladium-catalyzed Miyaura borylation of 2-bromo-1-cyclopropyl-3-fluorobenzene (B2633359) with bis(pinacolato)diboron (B136004) (B₂pin₂) provides a direct route to the pinacol boronate ester. This method is advantageous as it bypasses the isolation of the potentially unstable boronic acid.

Boronic Anhydrides: Boronic acids, including this compound, have a propensity to form cyclic trimers known as boroxines (a type of boronic anhydride) upon dehydration. This process can occur spontaneously upon storage or can be induced by heating under vacuum. While often considered an impurity, purified boroxines can serve as reagents in their own right, sometimes offering different reactivity profiles in cross-coupling reactions.

Trifluoroborate Salts: For enhanced stability and ease of handling, this compound can be converted into its corresponding potassium trifluoroborate salt. This transformation is typically accomplished by reacting the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov The resulting potassium (3-cyclopropyl-2-fluorophenyl)trifluoroborate is a crystalline solid that is significantly more stable towards air and moisture than the free boronic acid, making it an excellent reagent for storage and subsequent use in cross-coupling reactions. nih.govnih.gov

| Derivative Type | General Synthetic Method | Key Reagents |

| Boronate Ester (Pinacol) | Condensation | This compound, Pinacol |

| Boronate Ester (Pinacol) | Miyaura Borylation | 2-Bromo-1-cyclopropyl-3-fluorobenzene, Bis(pinacolato)diboron, Pd catalyst |

| Boronic Anhydride (Boroxine) | Dehydration | This compound |

| Trifluoroborate Salt | Salt Formation | This compound, Potassium hydrogen fluoride (KHF₂) |

Preparation of Boron-Containing Heterocyclic Compounds Derived from the 3-Cyclopropyl-2-fluorophenyl Scaffold

The this compound moiety can be incorporated into various heterocyclic systems, leading to compounds with potential applications in medicinal chemistry and materials science. A prominent class of such heterocycles are benzoxaboroles.

The synthesis of a benzoxaborole derivative from the 3-cyclopropyl-2-fluorophenyl scaffold would typically involve a multi-step sequence starting from an appropriately substituted precursor, such as 2-bromo-1-cyclopropyl-3-fluorobenzene. A general strategy involves ortho-functionalization followed by cyclization. For example, an ortho-hydroxymethyl group can be introduced, which then undergoes intramolecular condensation with the boronic acid function to form the benzoxaborole ring. researchgate.netsciengine.com

Another important class of boron-containing heterocycles are MIDA (N-methyliminodiacetic acid) boronates. These derivatives are known for their high stability and are particularly useful in iterative cross-coupling strategies. The reaction of this compound with N-methyliminodiacetic acid in the presence of a dehydrating agent would yield the corresponding MIDA boronate, a stable, crystalline solid that is amenable to purification by chromatography.

| Heterocycle Type | General Synthetic Strategy | Potential Starting Material |

| Benzoxaborole | Ortho-functionalization and intramolecular condensation | 2-Bromo-1-cyclopropyl-3-fluorobenzene |

| MIDA Boronate | Condensation with N-methyliminodiacetic acid | This compound |

Comparative Reactivity and Selectivity Studies of Derivatized Forms

The different derivatives of this compound exhibit distinct reactivity and selectivity profiles, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Boronic Acid vs. Boronate Esters vs. Trifluoroborate Salts:

Reactivity: In general, arylboronic acids are highly reactive in Suzuki-Miyaura couplings. However, their reactivity can be influenced by their tendency to form boroxines. Pinacol boronate esters are often preferred due to their monomeric nature and stability, which allows for more controlled and reproducible reactions. Potassium trifluoroborate salts are exceptionally stable but require specific activation conditions, often involving a strong base, to release the active boronic acid species in the catalytic cycle. nih.gov The reactivity of cyclopropylboron derivatives is enhanced due to the partial sp² character of the cyclopropane (B1198618) ring. nih.gov

Selectivity: The choice of derivative can influence the selectivity of the coupling reaction, especially in complex molecules with multiple reactive sites. The slow-release nature of the boronic acid from the trifluoroborate salt under basic conditions can sometimes lead to higher selectivity and reduced side reactions.

Stability and Handling: As previously mentioned, trifluoroborate salts offer the highest stability, followed by pinacol esters. Free boronic acids are often the least stable, being susceptible to protodeboronation and boroxine (B1236090) formation.

A comparative study of these derivatives in the Suzuki-Miyaura coupling with a model aryl halide would likely show that while all are capable of forming the desired biaryl product, the optimal reaction conditions (catalyst, ligand, base, solvent) may vary. For instance, the coupling of potassium (3-cyclopropyl-2-fluorophenyl)trifluoroborate often proceeds efficiently with catalysts like Pd(OAc)₂ and bulky phosphine (B1218219) ligands such as XPhos in the presence of K₂CO₃. nih.govnih.gov

Applications of Specific Derivatives in Unique Synthetic Transformations

The derivatives of this compound are valuable reagents for the construction of complex molecules, particularly in the synthesis of pharmaceutical intermediates and other biologically active compounds.

The primary application of these derivatives is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. For example, the pinacol ester or the potassium trifluoroborate salt of this compound can be coupled with a variety of aryl or heteroaryl halides and triflates. This reaction is a powerful tool for assembling complex molecular architectures containing the 3-cyclopropyl-2-fluorophenyl moiety.

The unique steric and electronic properties of the 3-cyclopropyl-2-fluorophenyl group make it a desirable substituent in drug discovery programs. The cyclopropyl (B3062369) group can act as a metabolically stable bioisostere for other functional groups and can introduce conformational rigidity, while the ortho-fluoro substituent can modulate the pKa of adjacent groups and influence binding interactions with biological targets.

For instance, derivatives of this compound could be utilized in the synthesis of inhibitors for various enzymes or ligands for specific receptors where the unique spatial arrangement and electronic nature of the substituent are key for activity. The ability to perform late-stage functionalization via Suzuki-Miyaura coupling using these derivatives is particularly advantageous in the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 2 Fluorophenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and nature of chemical bonding within 3-Cyclopropyl-2-fluorophenylboronic acid. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecule's properties. longdom.orgresearchgate.netlongdom.org

Key aspects that would be investigated include:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the cyclopropyl (B3062369), fluoro, and boronic acid groups on the phenyl ring.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Charge Distribution: Analysis of the atomic charges using methods like Natural Bond Orbital (NBO) analysis to understand the electron distribution across the molecule. This would highlight the electrophilic and nucleophilic sites.

Hypothetical Data Table for Electronic Properties of this compound

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a widely used computational method to study the mechanisms of chemical reactions involving phenylboronic acids. osti.gov For this compound, DFT calculations would be instrumental in understanding its behavior in various organic reactions, such as Suzuki-Miyaura cross-coupling.

Key areas of investigation would include:

Reaction Pathways: Mapping the potential energy surface of a reaction to identify the most favorable reaction pathway.

Transition State (TS) Structures and Energies: Locating the transition state structures and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.netresearchgate.net

Intermediate Identification: Identifying and characterizing any intermediates that may be formed during the reaction.

Hypothetical Data Table for a DFT Study of a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial energy of the starting materials. |

| 2 | Transition State 1 | +15.2 | Energy barrier for the oxidative addition step. |

| 3 | Intermediate 1 | -5.7 | A stable species formed after the first step. |

| 4 | Transition State 2 | +12.8 | Energy barrier for the transmetalation step. |

| 5 | Products | -25.0 | Final energy of the coupled product. |

Computational Modeling of Substituent Effects on Reactivity and Selectivity

Computational modeling can systematically investigate how the cyclopropyl and fluoro substituents influence the reactivity and selectivity of the boronic acid. By comparing the computational results for this compound with those for unsubstituted phenylboronic acid and other substituted analogues, the electronic and steric effects of these groups can be quantified.

Key insights from such a study would be:

Electronic Effects: The fluorine atom, being highly electronegative, is expected to have a significant electron-withdrawing effect, influencing the acidity of the boronic acid and the electronic properties of the phenyl ring. The cyclopropyl group can exhibit both electron-donating and π-accepting character, and its net effect would be determined by its conformation.

Steric Effects: The cyclopropyl group introduces steric bulk, which can influence the approach of reactants and affect the regioselectivity and stereoselectivity of reactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, its conformational preferences, and its interactions with solvent molecules.

Key aspects that would be explored include:

Conformational Analysis: Phenylboronic acids can have different conformations due to the rotation around the C-B bond and the orientation of the hydroxyl groups. longdom.orgresearchgate.netlongdom.org MD simulations can explore the conformational landscape and identify the most stable conformers in a given environment.

Solvation Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the boronic acid and solvent molecules, providing a detailed picture of the solvation shell and its impact on reactivity.

In Silico Prediction of Novel Reactivities and Catalytic Efficiencies

In silico methods can be used to predict new potential applications for this compound. By computationally screening its reactivity against a range of potential reaction partners, novel reactions could be identified. Furthermore, its potential as a catalyst or ligand in various chemical transformations could be assessed through computational modeling of catalytic cycles.

Potential areas for in silico screening include:

New Cross-Coupling Reactions: Exploring its utility in less common cross-coupling reactions beyond the standard Suzuki-Miyaura coupling.

Catalyst Design: Evaluating its potential as a ligand for transition metal catalysts, where the electronic and steric properties of the substituents could be beneficial for catalytic activity and selectivity.

Sensing Applications: Boronic acids are known to interact with diols, such as carbohydrates. Computational docking studies could predict the binding affinity of this compound with various biologically relevant diols, suggesting its potential use in sensors.

Advanced Analytical Methodologies for Characterization of Reactions and Intermediates

Application of Advanced Spectroscopic Techniques (e.g., Multi-nuclear NMR, High-Resolution Mass Spectrometry) for Mechanistic Elucidation

Advanced spectroscopic methods are indispensable for unraveling the complex reaction pathways involving 3-Cyclopropyl-2-fluorophenylboronic acid. Multi-nuclear Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are at the forefront of these investigations, providing detailed structural and connectivity information on reactants, intermediates, and products.

Multi-nuclear NMR Spectroscopy offers a powerful, non-invasive tool for mechanistic studies. Beyond standard ¹H and ¹³C NMR, the presence of boron and fluorine in the molecule allows for the direct observation of these nuclei, providing deeper insights into the chemical environment and bonding changes throughout a reaction. azom.com

¹⁹F NMR: The fluorine atom serves as a sensitive probe to monitor electronic changes in the phenyl ring. azom.com Shifts in the ¹⁹F resonance can indicate the formation of intermediates, such as boronate complexes or palladium-bound species in Suzuki-Miyaura coupling reactions. mdpi.com For instance, the conversion of the boronic acid to a boronate ester or its participation in a transmetalation step would alter the electron density around the fluorine atom, resulting in a discernible chemical shift change. nih.gov

¹¹B NMR: This technique directly probes the boron center, which is central to the reactivity of the molecule. The chemical shift and line shape of the ¹¹B signal can distinguish between the trigonal planar (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate species formed upon reaction with bases or diols. nih.gov Observing the transition from a broader sp² signal to a sharper sp³ signal can confirm the formation of key reactive intermediates. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments like EXSY (Exchange Spectroscopy) can be employed to quantify the rates of interconversion between different conformational isomers or atropisomers, which can arise due to restricted rotation around the C-B bond, especially in sterically hindered derivatives. acs.org

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the unambiguous determination of elemental compositions for transient intermediates and products. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to gently ionize and detect reactive species from a reaction mixture. uvic.ca In the context of palladium-catalyzed cross-coupling reactions, HRMS can be used to identify and characterize key catalytic cycle intermediates, such as oxidative addition products and transmetalation complexes involving the 3-cyclopropyl-2-fluorophenyl moiety. uvic.cascispace.com Real-time mass spectrometric monitoring can track the consumption of reactants and the formation of intermediates and products, providing valuable kinetic data. uvic.ca

| Technique | Nucleus/Method | Information Gleaned for this compound | Typical Application |

|---|---|---|---|

| Multi-nuclear NMR | ¹⁹F NMR | Monitors electronic environment of the aryl ring. | Detecting formation of palladium-aryl complexes. mdpi.com |

| ¹¹B NMR | Distinguishes between sp² and sp³ boron centers. | Confirming boronate formation. nih.gov | |

| 2D EXSY | Measures rates of chemical exchange. | Quantifying conformational dynamics. acs.org | |

| HRMS | ESI-MS | Provides exact mass and elemental composition. | Identifying transient palladium intermediates. uvic.ca |

| Real-time MS | Tracks species concentration over time. | Kinetic analysis of coupling reactions. uvic.ca |

In Situ Reaction Monitoring Techniques (e.g., IR, Raman, Stopped-Flow Spectroscopy)

In situ monitoring techniques are crucial for capturing the dynamics of fast reactions and identifying short-lived intermediates that may be missed by conventional offline analysis. These methods provide real-time data on the concentrations of various species, offering a window into the reaction kinetics and mechanism as they occur.

Infrared (IR) and Raman Spectroscopy: Both techniques can monitor reactions in real-time through probes immersed directly into the reaction vessel. They are sensitive to changes in vibrational modes of functional groups. For reactions involving this compound, IR spectroscopy can track the disappearance of the O-H stretch of the boronic acid group (~3300 cm⁻¹) and the appearance of bands corresponding to boronate ester formation. Changes in the C-F and C-B vibrational frequencies can also provide structural information about intermediates. Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers a complementary view, especially for tracking changes in the aromatic ring and cyclopropyl (B3062369) group vibrations.

Stopped-Flow Spectroscopy: For very fast reactions, such as the initial steps of transmetalation in cross-coupling catalysis, stopped-flow techniques are ideal. By rapidly mixing reactants and monitoring the subsequent changes using UV-Vis or fluorescence detection, it is possible to measure reaction rates on the millisecond timescale. This can help determine the order of reaction with respect to each component and elucidate the rate-determining step.

Chromatographic Separations and Advanced Purity Analysis of Reaction Products

Ensuring the purity of the final products derived from this compound is critical. Advanced chromatographic techniques are essential for both analytical purity assessment and preparative separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the workhorse techniques for purity analysis. waters.com Reversed-phase C18 columns are commonly used with mobile phases like acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape. rsc.org A key challenge in the analysis of boronic acids is their tendency to dehydrate, forming boroxine (B1236090) anhydrides. rsc.org UHPLC methods, with run times often under one minute, offer high-throughput analysis, which is particularly useful for reaction monitoring and library screening. rsc.org The development of a robust HPLC/UHPLC method is crucial for separating the desired product from starting materials, catalysts, and potential byproducts such as those from protodeboronation (where the boronic acid group is replaced by a hydrogen atom). rsc.orgacs.org

Chiral Chromatography: The presence of the ortho-fluorine and meta-cyclopropyl groups can, in certain derivatives, lead to restricted rotation around the aryl-boron bond, creating stable atropisomers (axially chiral molecules). mdpi.com These atropisomers can have different biological activities. mdpi.com Chiral HPLC, using stationary phases like derivatized cyclodextrins, is necessary to separate and quantify these enantiomers. nih.govmolnar-institute.com Low-temperature conditions are often required during separation to prevent on-column interconversion of the atropisomers. molnar-institute.com

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application for this compound Products |

|---|---|---|---|

| UHPLC-UV/MS | Acquity BEH C18 | Acetonitrile / 10 mM Ammonium Acetate | Rapid purity analysis and reaction monitoring. rsc.org |

| HPLC | XSelect Premier HSS T3 | Acetonitrile / 0.1% Formic Acid in Water | Baseline separation of boronic acid mixtures for QC. waters.com |